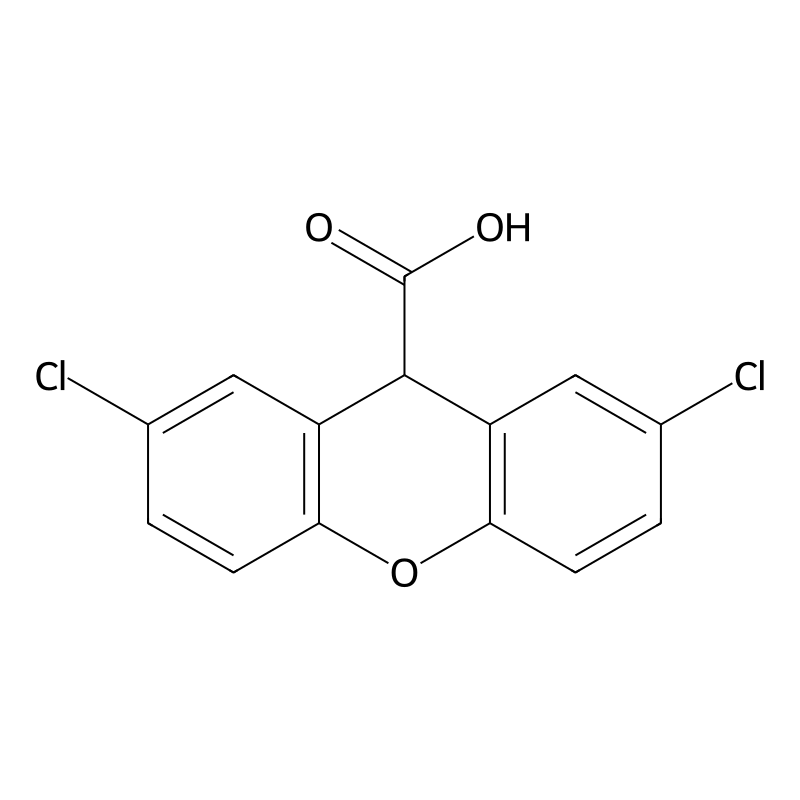

2,7-Dichloro-9H-xanthene-9-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,7-Dichloro-9H-xanthene-9-carboxylic acid is a chlorinated derivative of xanthene, characterized by its unique structure that includes two chlorine atoms at the 2 and 7 positions of the xanthene ring and a carboxylic acid functional group at the 9 position. Its chemical formula is C₁₄H₈Cl₂O₃, and it has a molecular weight of 295.12 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Halogenation: The chlorine atoms can undergo further substitution reactions, allowing for the introduction of additional functional groups.

- Oxidation: The compound may be oxidized to form more complex structures, potentially increasing its biological activity .

2,7-Dichloro-9H-xanthene-9-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an antidiabetic agent, demonstrating a blood sugar-reducing effect in various experimental models. Additionally, compounds related to this structure have shown promise as inhibitors of aldose reductase, an enzyme implicated in diabetic complications .

Several synthesis methods for 2,7-dichloro-9H-xanthene-9-carboxylic acid have been reported:

- Chlorosulfonation: Initial chlorosulfonation of 9-oxo-9H-xanthene-2-carboxylic acid followed by subsequent reactions can yield this compound.

- Ullman Coupling: This method involves the reaction of chlorinated benzoic acids with phenolic compounds to form xanthene derivatives.

- Alkylation and Hydrolysis: Alkylation reactions followed by hydrolysis can also be employed to synthesize this compound from simpler precursors .

The applications of 2,7-dichloro-9H-xanthene-9-carboxylic acid are diverse:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for diabetes treatment and other metabolic disorders.

- Material Science: The compound may also be useful in developing new materials due to its unique chemical properties .

Interaction studies involving 2,7-dichloro-9H-xanthene-9-carboxylic acid have focused on its pharmacological effects and mechanisms of action. Research indicates that it may interact with specific enzymes and receptors related to glucose metabolism, contributing to its antidiabetic effects. Further studies are needed to fully elucidate these interactions and their implications for drug development .

Several compounds share structural similarities with 2,7-dichloro-9H-xanthene-9-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 9-Oxo-9H-xanthene-2-carboxylic acid | Contains an oxo group at position 9 | Potential aldose reductase inhibitor |

| 7-Chloro-9H-xanthene-9-carboxylic acid | Contains one chlorine atom at position 7 | Antioxidant properties |

| 2-Amino-9H-xanthene-9-carboxylic acid | Contains an amino group at position 2 | Antimicrobial activity |

| 2-Methyl-9H-xanthene-9-carboxylic acid | Contains a methyl group at position 2 | Anticancer properties |

The uniqueness of 2,7-dichloro-9H-xanthene-9-carboxylic acid lies in its specific chlorination pattern and carboxylic acid functionality, which contribute to its distinct reactivity and biological profile compared to these similar compounds .